Aniline water
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Overview
Description
Aniline water, also known as aminobenzene or phenylamine, is an organic compound with the chemical formula C6H5NH2. It consists of a phenyl group attached to an amino group. Aniline is a colorless to slightly yellow liquid with a characteristic odor. It is a significant industrial chemical used as a precursor in the manufacture of dyes, drugs, explosives, plastics, and rubber chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline can be synthesized through several methods, with the most common being the reduction of nitrobenzene. This process involves two main steps:
Nitration of Benzene: Benzene reacts with concentrated sulfuric acid and concentrated nitric acid at around 40°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced using tin (Sn) and concentrated hydrochloric acid (HCl) to form aniline. .
Industrial Production Methods: Industrial production of aniline often involves catalytic hydrogenation of nitrobenzene using catalysts such as palladium on carbon (Pd/C) or platinum (Pt). This method is efficient and produces high yields of aniline .
Chemical Reactions Analysis
Types of Reactions: Aniline undergoes various chemical reactions, including:
Oxidation: Aniline can be oxidized to form compounds such as azobenzene and nitrosobenzene.
Reduction: Aniline can be reduced to form cyclohexylamine.
Substitution: Aniline reacts with halogens to form halogenated anilines, such as 2,4,6-tribromoaniline.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used in hydrogenation reactions.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products:
Oxidation: Azobenzene, nitrosobenzene.
Reduction: Cyclohexylamine.
Substitution: 2,4,6-tribromoaniline, 2,4,6-trichloroaniline.
Scientific Research Applications
Aniline water has a wide range of applications in scientific research:
Chemistry: Aniline is used as a starting material for the synthesis of various organic compounds, including dyes and polymers.
Biology: Aniline derivatives are used in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Aniline is used in the synthesis of pharmaceuticals, including analgesics and antipyretics.
Industry: Aniline is a key intermediate in the production of polyurethane foams, rubber processing chemicals, and herbicides
Mechanism of Action
Aniline exerts its effects primarily through its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) on the benzene ring activates the ring towards electrophilic attack, making it more reactive than benzene. This activation allows aniline to participate in various substitution reactions, forming a wide range of derivatives .
Comparison with Similar Compounds
Phenol (C6H5OH): Like aniline, phenol has a hydroxyl group attached to a benzene ring. phenol is more acidic due to the electron-withdrawing effect of the hydroxyl group.
Nitrobenzene (C6H5NO2): Nitrobenzene has a nitro group attached to the benzene ring, making it less reactive than aniline in electrophilic substitution reactions.
Toluidine (C7H9N): Toluidine is similar to aniline but has a methyl group attached to the benzene ring in addition to the amino group.
Uniqueness of Aniline: Aniline’s unique reactivity is due to the presence of the amino group, which significantly activates the benzene ring towards electrophilic substitution. This makes aniline a versatile starting material for the synthesis of a wide range of chemical compounds .
Properties
CAS No. |
179938-55-7 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
aniline;hydrate |
InChI |
InChI=1S/C6H7N.H2O/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H2 |
InChI Key |
CYGKLLHTPPFPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.O |
Origin of Product |
United States |
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